1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors. One common method includes the reaction of ethyl hydrazine with a pyrimidine derivative under reflux conditions . The reaction is often carried out in the presence of a base such as sodium ethoxide to facilitate the formation of the pyrazolopyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives.
Scientific Research Applications
1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-d]pyrimidin-4-amine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with kinase inhibitory properties.
Uniqueness
1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can enhance its binding affinity and selectivity towards certain molecular targets . This makes it a valuable compound for the development of targeted therapies and novel materials .
Properties
Molecular Formula |
C10H15N5 |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-ethyl-N-propylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H15N5/c1-3-5-11-9-8-6-14-15(4-2)10(8)13-7-12-9/h6-7H,3-5H2,1-2H3,(H,11,12,13) |
InChI Key |
BBVBLCCRJCXDJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC=N1)CC |
Origin of Product |
United States |
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